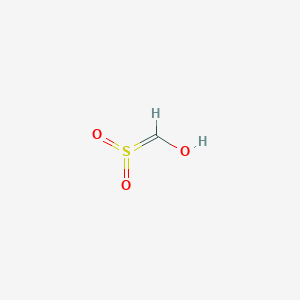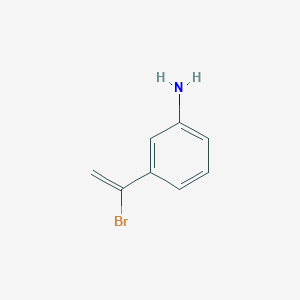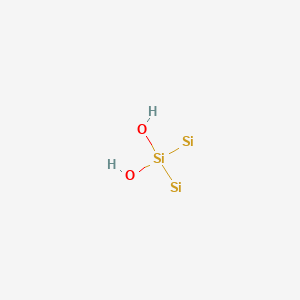
(Dioxo-lambda~6~-sulfanylidene)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dioxo-lambda~6~-sulfanylidene)methanol is a chemical compound with the molecular formula CH₂O₂S It is characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)methanol typically involves the reaction of methanol with sulfur dioxide under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product. The reaction is usually carried out at room temperature and atmospheric pressure, making it relatively straightforward and cost-effective.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the continuous introduction of reactants and removal of products, optimizing the reaction conditions and improving efficiency. The use of advanced catalysts and purification techniques ensures that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The methanol group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction may produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(Dioxo-lambda~6~-sulfanylidene)methanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism by which (Dioxo-lambda~6~-sulfanylidene)methanol exerts its effects involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modify the activity of target molecules. This can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
(Dioxido-lambda~6~-sulfanylidene)methanethiol: Similar in structure but contains a thiol group instead of a methanol group.
(Dioxo-lambda~6~-sulfanylidene)methanamine: Contains an amine group instead of a methanol group.
Uniqueness
(Dioxo-lambda~6~-sulfanylidene)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
921192-95-2 |
|---|---|
分子式 |
CH2O3S |
分子量 |
94.09 g/mol |
IUPAC 名称 |
sulfonylmethanol |
InChI |
InChI=1S/CH2O3S/c2-1-5(3)4/h1-2H |
InChI 键 |
IWJDYMDQNRKMAN-UHFFFAOYSA-N |
规范 SMILES |
C(=S(=O)=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)

![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)

![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)

![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)
